molecular formula C18H25N9 B15122511 2-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine

2-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine

Cat. No.: B15122511
M. Wt: 367.5 g/mol
InChI Key: IQSANCPGFHSKJD-UHFFFAOYSA-N
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Description

2-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine typically involves a multi-step process. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

For industrial production, the synthesis can be scaled up using similar microwave-mediated methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of molecular sieves and dry solvents like toluene can further enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Hydrogen gas with Raney Nickel.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes like JAK1 and JAK2, interfering with their signaling pathways . This inhibition can lead to the modulation of immune responses and has potential therapeutic implications for autoimmune diseases and cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity to certain molecular targets. This makes it a valuable compound for drug development and other scientific research applications .

Properties

Molecular Formula

C18H25N9

Molecular Weight

367.5 g/mol

IUPAC Name

2-[4-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine

InChI

InChI=1S/C18H25N9/c1-5-19-15-10-12(2)22-18(24-15)26-8-6-25(7-9-26)16-13(3)14(4)23-17-20-11-21-27(16)17/h10-11H,5-9H2,1-4H3,(H,19,22,24)

InChI Key

IQSANCPGFHSKJD-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=C(C(=NC4=NC=NN34)C)C

Origin of Product

United States

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